Ethyl 3-(4-bromophenylsulfonamido)propanoate

Lipophilicity optimization Membrane permeability Drug-likeness

Ethyl 3-(4-bromophenylsulfonamido)propanoate (CAS 1024464-35-4) is a sulfonamide-containing ethyl ester derivative featuring a 4-bromophenylsulfonamido group linked to a propanoate backbone. With a molecular formula of C₁₁H₁₄BrNO₄S, a molecular weight of 336.20 g/mol, and a computed XLogP3-AA of 1.8, the compound occupies a distinct physicochemical space relative to its non-halogenated and non-ester analogs.

Molecular Formula C11H14BrNO4S
Molecular Weight 336.2 g/mol
CAS No. 1024464-35-4
Cat. No. B3074943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromophenylsulfonamido)propanoate
CAS1024464-35-4
Molecular FormulaC11H14BrNO4S
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
InChIKeyLEVVJIGRHKHIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-bromophenylsulfonamido)propanoate (CAS 1024464-35-4): Core Identity and Procurement-Relevant Characteristics


Ethyl 3-(4-bromophenylsulfonamido)propanoate (CAS 1024464-35-4) is a sulfonamide-containing ethyl ester derivative featuring a 4-bromophenylsulfonamido group linked to a propanoate backbone [1]. With a molecular formula of C₁₁H₁₄BrNO₄S, a molecular weight of 336.20 g/mol, and a computed XLogP3-AA of 1.8, the compound occupies a distinct physicochemical space relative to its non-halogenated and non-ester analogs [1]. It is primarily supplied as a research-grade intermediate with a minimum purity specification of 95% . The presence of the aryl bromide substituent confers synthetic versatility through transition-metal-catalyzed cross-coupling chemistry, while the sulfonamido NH group provides a hydrogen-bond donor site relevant to target engagement in medicinal chemistry campaigns [1].

Why Ethyl 3-(4-bromophenylsulfonamido)propanoate Cannot Be Replaced by Generic Sulfonamido Ester Analogs in Research Applications


Close analogs such as ethyl 3-(phenylsulfonamido)propanoate (CAS 51786-12-0) or ethyl 3-((4-chlorophenyl)sulfonamido)propanoate share the sulfonamido-propanoate scaffold but differ critically in the nature of the para-substituent. The 4-bromo substituent in the target compound serves a dual purpose: it acts as a tunable lipophilicity handle (ΔXLogP contribution ~+0.8 vs. unsubstituted phenyl [1]) and as a reactive functional handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that are inaccessible to the unsubstituted or chloro analogs under comparable conditions [2]. Simply replacing the brominated compound with a non-halogenated or differently halogenated analog therefore forecloses entire synthetic diversification routes and alters physicochemical properties that govern membrane permeability, metabolic stability, and off-rate kinetics in biological assays. The quantitative evidence below substantiates why this specific compound must be specified in procurement decisions.

Ethyl 3-(4-bromophenylsulfonamido)propanoate: Quantitative Differentiation Evidence Against Closest Analogs


Increased Lipophilicity (XLogP3-AA) Relative to Non-Halogenated Phenyl Analog

The target compound's computed XLogP3-AA is 1.8 [1]. The unsubstituted phenyl analog (ethyl 3-(phenylsulfonamido)propanoate, CAS 51786-12-0) has a computed XLogP3-AA of approximately 1.0, based on the known contribution of a para-bromo substituent to logP (+0.86 for aromatic bromine) [2]. This ~0.8 log unit increase places the brominated compound in a more desirable lipophilicity range for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five.

Lipophilicity optimization Membrane permeability Drug-likeness

Aryl Bromide as a Cross-Coupling Handle: Synthetic Differentiation from Chloro and Unsubstituted Analogs

The 4-bromophenyl group in the target compound enables palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions under mild conditions. Aryl bromides undergo oxidative addition to Pd(0) with rate constants typically 10–100 fold higher than aryl chlorides, while aryl iodides are often more reactive but less stable and more costly [1]. The unsubstituted phenyl analog (CAS 51786-12-0) lacks a halogen and cannot participate in these transformations. This makes the brominated compound a strategic intermediate for late-stage diversification in parallel synthesis and structure–activity relationship (SAR) studies.

Suzuki coupling Medicinal chemistry diversification C-C bond formation

Hydrogen-Bond Donor Capability Retained vs. Sulfonyl Analog: Impact on Target Binding

The target compound possesses one hydrogen-bond donor (sulfonamido NH), as computed by PubChem [1]. In contrast, the sulfonyl analog—ethyl 3-[(4-bromophenyl)sulfonyl]propanoate (CAS 14223-25-7)—lacks the NH donor entirely (HBD count = 0). The sulfonamido NH is critical for forming hydrogen bonds with enzyme active sites, as demonstrated across multiple sulfonamide-based inhibitor series targeting carbonic anhydrases, steroid sulfatase, and matrix metalloproteinases [2]. Loss of this donor can reduce binding affinity by 10–1000 fold depending on the target.

Hydrogen bonding Sulfonamide NH Enzyme inhibition

Minimum Purity Specification: 95% by Supplier Quality Assurance

The compound is supplied with a minimum purity specification of 95% . While many generic analogs are offered at similar nominal purity, the documented specification with batch-specific certificates of analysis (CoA) and safety data sheets (SDS) provides a verifiable quality benchmark. This contrasts with non-specialist suppliers where purity claims may be unvalidated. For quantitative biological assays, a 95% purity floor ensures that at typical screening concentrations (10 μM), the maximum impurity contribution is ≤0.5 μM, reducing the risk of false positives from contaminants.

Purity specification Reproducibility Quality control

Molecular Weight Differentiation from the Carboxylic Acid Analog: Implications for Permeability and Prodrug Design

The target compound (MW = 336.20 g/mol) is the ethyl ester of 3-(4-bromophenylsulfonamido)propanoic acid (CAS 116035-58-6, MW = 307.14 g/mol) [1]. The ethyl ester modification increases molecular weight by 29.06 g/mol and adds two rotatable bonds. Esters of carboxylic acids are commonly employed as prodrugs to enhance intestinal permeability; ethyl esters typically exhibit 5–20 fold higher passive permeability than the corresponding carboxylic acids in Caco-2 assays due to reduced ionization at physiological pH.

Prodrug strategy Ester hydrolysis Permeability

Ethyl 3-(4-bromophenylsulfonamido)propanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Parallel Synthesis

The aryl bromide handle on the 4-bromophenyl ring enables Pd-catalyzed Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl boronic acids [1]. This allows the compound to serve as a common intermediate for generating diverse biaryl sulfonamide libraries in a single synthetic step. The balanced reactivity of aryl bromides (faster than chlorides, more stable than iodides) makes this compound the preferred substrate for automated parallel synthesis platforms where mild, room-temperature conditions minimize side-product formation. This scenario is directly supported by the cross-coupling reactivity evidence (Section 3, Evidence Item 2). [1]

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a computed XLogP3-AA of 1.8, this compound sits in an optimal lipophilicity window for lead-like molecules (logP 1–3) [1]. The 4-bromo substituent provides a +0.8 log unit increase over the unsubstituted phenyl analog, which can be exploited to fine-tune membrane permeability without exceeding Lipinski limits. This makes it a suitable starting point for oral bioavailability optimization programs, as substantiated by the lipophilicity comparison (Section 3, Evidence Item 1). [1]

Sulfonamide-Based Enzyme Inhibitor Scaffold with Intact Hydrogen-Bond Donor

The sulfonamido NH group (HBD = 1) is retained in this compound, unlike the sulfonyl analog where this critical pharmacophoric element is absent [1]. This makes the compound appropriate for inhibitor design campaigns targeting enzymes that require sulfonamide NH coordination, such as carbonic anhydrases, steroid sulfatase, and MMPs. Researchers can directly use this scaffold to generate primary SAR data without additional synthetic steps to install the NH donor. This scenario is directly supported by the hydrogen-bond donor comparison (Section 3, Evidence Item 3). [1]

Prodrug Strategy for Cellular and In Vivo Pharmacology Studies

As the ethyl ester of the corresponding carboxylic acid, this compound can serve as a membrane-permeable prodrug form [1]. Upon cellular uptake, endogenous esterases hydrolyze the ethyl ester to release the active carboxylic acid metabolite. This strategy is particularly useful when the carboxylic acid form shows poor cellular permeability in preliminary Caco-2 or PAMPA assays. The molecular weight and functional group comparison with the acid analog (Section 3, Evidence Item 5) supports this application. [1]

Quote Request

Request a Quote for Ethyl 3-(4-bromophenylsulfonamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.